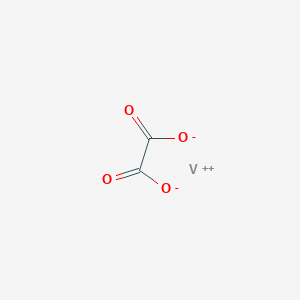

Oxalic acid, vanadium salt

描述

Oxalic acid, vanadium salt is a compound formed by the combination of oxalate ions (C₂O₄²⁻) and vanadium ions (V). This compound typically appears as orange or red crystals and is known for its solubility in water and certain organic solvents. It is used in various applications, including analytical chemistry, industrial processes, and chemical research .

准备方法

Synthetic Routes and Reaction Conditions

The preparation of oxalic acid, vanadium salt involves dissolving a vanadium-containing compound in water and then adding an oxalic acid solution. The pH of the solution is adjusted to facilitate the formation of the vanadium oxalate complex. The reaction is typically carried out under controlled temperature and pH conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves the reduction of vanadium pentoxide (V₂O₅) using oxalic acid. This process can be optimized using response surface methodology to achieve nearly 100% reduction efficiency. The reaction parameters, such as the dosage of oxalic acid, reaction temperature, reaction time, and initial pH, are carefully controlled to maximize the yield .

化学反应分析

Reduction Reactions

Vanadium oxalate participates in reduction reactions where vanadium(V) is reduced to lower oxidation states (e.g., IV or III) in acidic media.

Key Findings:

-

Pathway Complexity : Reduction of vanadium(V) to vanadium(IV) proceeds via two parallel pathways involving activated states {VO₂⁺; 2H⁺; 2C₂O₄²⁻} and {VO₂⁺; 2H⁺; 3C₂O₄²⁻}, leading to variable reaction orders depending on oxalate concentration .

-

Thermodynamics : The reduction is thermodynamically spontaneous, with ΔG values ranging from -20 to -50 kJ/mol under standard conditions .

-

Efficiency : Nearly 100% reduction efficiency is achievable at optimized conditions (n(O)/n(V) = 10, 30°C) .

Table 1: Reduction Reaction Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Optimal Oxalate Dosage | n(O)/n(V) = 10 | |

| Activation Energy (Eₐ) | 42.14 kJ/mol | |

| Rate-Controlling Step | Interfacial chemical reaction |

Oxidation Reactions

Vanadium oxalate can be oxidized to form vanadate salts under strong oxidizing conditions.

Key Findings:

-

Reagents : Hydrogen peroxide (H₂O₂) or oxygen in alkaline media oxidizes vanadium(IV) to vanadium(V), forming species like VO₃⁻ or V₁₀O₂₈⁶⁻ .

-

pH Dependence : Oxidation is favored at higher pH, where vanadium exists as VO₃⁻ .

Key Methods:

-

Solid-State Synthesis :

-

Acetic Acid Solvent Method :

Table 2: Synthesis Conditions and Outcomes

| Method | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|

| Solid-State | 150 | VOC₂O₄ | 99.93 |

| Acetic Acid | 110–118 | VOC₂O₄·1.5H₂O | 98.0 |

Key Findings:

-

Leaching Mechanism : In sulfuric acid/oxalic acid systems, vanadium(V) forms soluble VO²⁺ complexes via redox and complexation .

-

Optimal Conditions : 20 wt% H₂SO₄ + 0.3 mol/L oxalic acid at 140°C achieves 95.65% leaching efficiency .

Table 3: Leaching Kinetic Parameters

| Parameter | Value | Source |

|---|---|---|

| Apparent Activation Energy | 45.6 kJ/mol | |

| Reaction Order (Oxalate) | 1.66 |

Kinetics and Thermodynamics

Reaction kinetics are influenced by temperature, pH, and reagent concentrations.

Key Models:

科学研究应用

Chemical Applications

1. Reagent in Analytical Chemistry

- Quantitative Analysis : Oxalic acid, vanadium salt is utilized as a reagent for the quantitative analysis of oxalate ions. It aids in determining metal ion concentrations through complexation reactions.

- Reduction and Oxidation Reactions : The compound is involved in redox reactions where it can reduce vanadium (V) to vanadium (IV), making it valuable in studying electron transfer processes .

2. Synthesis of Other Vanadium Compounds

- This compound serves as an intermediate in the synthesis of various vanadium compounds such as ammonium vanadate and vanadate salts, which have diverse industrial applications .

Biological Applications

1. Antioxidant Properties

- Research indicates that oxalic acid, when combined with vanadium salts, exhibits antioxidant properties that may protect cells from oxidative damage. This has implications for its potential use in biological systems.

2. Therapeutic Potential

- Ongoing studies are exploring the therapeutic applications of this compound in reducing oxidative stress and its role in various biological processes involving vanadium .

Industrial Applications

1. Wastewater Treatment

- A significant application of this compound is in the treatment of wastewater containing high concentrations of vanadium (V). The compound effectively reduces vanadium (V) to vanadium (IV), facilitating its removal from wastewater streams .

2. Salt Roasting Processes

- In metallurgy, oxalic acid is used as an alternative flux in the salt roasting of vanadium-bearing concentrates. It has been shown to enhance recovery rates while allowing for lower temperature processing compared to traditional methods using sodium carbonate or sodium sulfate .

Case Studies and Research Findings

作用机制

The mechanism of action of oxalic acid, vanadium salt involves electron transfer processes. In reduction reactions, oxalate acts as a reducing agent, transferring electrons to vanadium (V) to form vanadium (IV). This process involves the formation of activated states with specific compositions, and the rate-determining step is the outer sphere electron transfer . The molecular targets and pathways involved include the vanadium ions and the oxalate ions, which interact to facilitate the reduction process .

相似化合物的比较

Similar Compounds

Oxalic acid: A simple dicarboxylic acid with the formula C₂H₂O₄, known for its strong reducing properties.

Vanadium pentoxide: An oxidizing agent used in the preparation of vanadium oxalate.

Vanadate salts: Compounds formed by the oxidation of vanadium oxalate.

Uniqueness

Oxalic acid, vanadium salt is unique due to its ability to undergo both reduction and oxidation reactions, making it a versatile compound in chemical research and industrial applications. Its solubility in water and certain organic solvents also adds to its versatility .

生物活性

Oxalic acid, vanadium salt, is a compound that has garnered attention due to its potential biological activities and applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

This compound primarily exists in two oxidation states: vanadium (IV) and vanadium (V). The biological activity of this compound is largely attributed to its ability to undergo redox reactions. In acidic media, oxalic acid can reduce vanadium (V) to vanadium (IV), facilitating electron transfer processes crucial for its biological functions .

-

Reduction and Oxidation :

- Reduction : Vanadium (V) is reduced to vanadium (IV) by oxalate ions in acidic conditions. This reaction is significant for its application in biological systems where electron transfer is vital.

- Oxidation : Conversely, under strong oxidizing conditions, oxalic acid can facilitate the oxidation of vanadium compounds to form vanadate salts.

- Biological Interactions :

Therapeutic Applications

Research indicates that this compound may have therapeutic applications due to its biological activities:

- Diabetes Management : Vanadium compounds have shown promise as insulin mimetics. They may enhance glucose uptake in cells and improve insulin sensitivity .

- Cancer Treatment : Preliminary studies suggest that vanadium compounds can induce apoptosis in cancer cells through oxidative stress mechanisms .

Case Studies

Several studies provide insights into the biological activity of this compound:

- Insulin Mimetic Activity :

- Antioxidant Properties :

- Enzyme Inhibition Studies :

Data Table: Biological Effects of this compound

属性

IUPAC Name |

oxalate;vanadium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.V/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTWTWVHLJFWEBP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].[V+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2O4V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933717 | |

| Record name | Vanadium(2+) ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Water or Solvent Wet Solid | |

| Record name | Ethanedioic acid, vanadium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

14974-48-2 | |

| Record name | Ethanedioic acid, vanadium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014974482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, vanadium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanadium(2+) ethanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxalic acid, vanadium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。